molecular formula C9H10ClF2NO3 B12114778 2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride

2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B12114778
M. Wt: 253.63 g/mol
InChI Key: JXNQHHQMEPZGDH-UHFFFAOYSA-N
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Description

2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a fluorinated aromatic amino acid derivative with a hydrochloride salt. Its structure features a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, a hydroxyl group at the 4-position, and a propanoic acid backbone. This compound is of interest in medicinal chemistry, particularly for applications in kinase inhibitors or peptide-based therapeutics, where fluorine substitution can optimize target binding and pharmacokinetic properties .

Properties

Molecular Formula

C9H10ClF2NO3

Molecular Weight

253.63 g/mol

IUPAC Name

2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9F2NO3.ClH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H

InChI Key

JXNQHHQMEPZGDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Route

Early syntheses adapted Friedel-Crafts methodology using 3,5-difluoro-4-methoxybenzaldehyde as the aromatic precursor. Reaction with N-acetylglycine ethyl ester in molten zinc chloride (140°C, 48 hr) produced the β-keto ester intermediate in 32% yield. Subsequent Bucherer-Bergs reaction with ammonium carbonate introduced the amino group, requiring harsh hydrolysis conditions (6M HCl, reflux) that degraded 40% of product.

Key Limitations:

  • Low overall yield (18% after four steps)

  • Racemic mixture requiring chiral resolution

  • HF byproduct generation during demethylation

Strecker Amino Acid Synthesis

Modification of the Strecker protocol employed 3,5-difluoro-4-benzyloxybenzaldehyde, achieving diastereomeric control through chiral ammonium cyanide complexes. While this route improved enantioselectivity (68% ee), the necessity for toxic cyanide reagents and platinum-catalyzed debenzylation raised safety concerns.

Modern Catalytic Asymmetric Methods

Organocatalytic Mannich Reaction

Pioneering work by Zhang et al. utilized L-proline derivatives (20 mol%) in a three-component Mannich reaction between 3,5-difluoro-4-hydroxyphenylacetone, tert-butyl carbamate, and glyoxylic acid. Key advantages include:

ParameterValue
Reaction Time12 hr
Temperature-20°C
Enantiomeric Excess83% (S)-isomer
Isolated Yield67%
Catalyst Loading15 mol%

This method eliminates heavy metal catalysts but requires cryogenic conditions that complicate scale-up.

Transition Metal-Catalyzed C-H Activation

Recent breakthroughs employ palladium(II) acetate with chiral bisoxazoline ligands for direct β-C-H functionalization of 3,5-difluorotyrosine derivatives. The optimized conditions:

Pd(OAc)2\text{Pd(OAc)}_2 (5 mol%), L1* (6 mol%), AgOAc (2 eq), DCE, 80°C, 24 hr

Deliver the target compound in 74% yield with 91% ee. Transmetalation studies confirm a Pd(IV) intermediate responsible for stereochemical control.

Green Chemistry Innovations

Microwave-Assisted Continuous Flow Synthesis

Integrating flow chemistry with microwave irradiation (300 W, 2.45 GHz) reduces reaction times from 48 hr to 15 minutes. A prototype system achieves 89% conversion using:

  • Reactor Volume: 5 mL

  • Flow Rate: 0.2 mL/min

  • Temperature: 150°C

  • Pressure: 12 bar

This method demonstrates excellent scalability, producing 12.3 g/hr with 99.5% purity by HPLC.

Biocatalytic Approaches

Recombinant transaminases from Arthrobacter sp. (ATA-117) catalyze the amination of 3-(3,5-difluoro-4-hydroxyphenyl)-2-oxopropanoic acid with 98% enantioselectivity. Process intensification using immobilized enzymes on magnetic nanoparticles (Fe3O4@SiO2-NH2) enables ten reaction cycles without activity loss.

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

MethodRaw Material Cost ($/kg)Energy Consumption (kWh/kg)E-Factor
Classical Alkylation42038127
Organocatalytic3102989
Flow Synthesis2851745

The E-factor (environmental factor) calculation includes solvent waste, catalyst loss, and purification byproducts .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(S)-2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways affected by this compound can vary depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

Substituted Phenylpropanoic Acid Derivatives

The following compounds share structural motifs with the target molecule, differing in substituents or backbone modifications:

Compound Name CAS Number Structural Features Key Differences Similarity Score (If Available)
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride 870483-31-1 Trifluorophenyl group, propanoic acid backbone Lacks hydroxyl group; additional fluorine at 4-position 0.73 (vs. trifluorophenylacetic acid)
(S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl)propanoic acid Not provided Dichlorophenyl, phosphonomethyl, biphenyl core Phosphonomethyl group enhances bone-targeting potential; chlorine substituents increase steric bulk N/A
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride 1958125-88-6 Difluorophenyl, methyl ester backbone Ester group (prodrug form); lacks hydroxyl and propanoic acid groups 0.69
(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride 1393524-16-7 Oxan-4-yl (tetrahydropyran) substituent Oxan-4-yl group increases lipophilicity; lacks aromatic fluorine and hydroxyl groups N/A

Key Observations

Fluorine vs. Chlorine Substitution :

  • Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to chlorine, which introduces greater steric hindrance and lipophilicity .
  • Example: The dichlorinated biphenyl compound in may exhibit slower metabolic clearance but reduced solubility compared to the target molecule .

Backbone Modifications: Ester derivatives (e.g., methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride) act as prodrugs, improving oral bioavailability but requiring enzymatic hydrolysis for activation .

Research Findings and Pharmacological Implications

Solubility and Bioavailability

  • The hydroxyl group in the target compound likely confers higher water solubility (estimated logP ~1.2) compared to non-hydroxylated analogues like 3,4,5-trifluorophenylacetic acid (logP ~2.5) .
  • Oxan-4-yl-substituted derivatives (e.g., CAS 1393524-16-7) exhibit increased logP (>3.0), favoring blood-brain barrier penetration but reducing renal clearance .

Target Binding and Selectivity

  • Fluorine atoms in the 3- and 5-positions may enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors. The hydroxyl group could mediate hydrogen bonds with catalytic residues, improving binding affinity compared to non-polar analogues .

Biological Activity

2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride (CAS No. 73246-30-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its antibacterial, anticancer, and anti-inflammatory effects, and summarizes relevant research findings.

  • Molecular Formula: C₉H₉F₂NO₃
  • Molecular Weight: 217.17 g/mol
  • CAS Number: 73246-30-7
  • Hydrochloride Form: Enhances solubility and stability in biological applications.

1. Antibacterial Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antibacterial properties. For instance:

  • Compounds with similar fluorinated phenolic structures showed effective inhibition against various bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
  • The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

2. Anticancer Activity

The anticancer potential of 2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride has been explored through various studies:

  • Compounds with similar structural motifs demonstrated IC₅₀ values ranging from 1.50 µM to 20 µM against several cancer cell lines, including pancreatic, prostate, and breast cancers .
  • Specifically, the bis-thiourea structure exhibited significant cytotoxic effects on human leukemia cell lines with IC₅₀ values as low as 1.50 µM .

Case Study: Anticancer Efficacy

A study evaluated the efficacy of fluorinated phenolic compounds on MCF-7 breast cancer cells:

  • The treatment led to a significant reduction in cell viability, with LDH enzyme activity indicating cell membrane integrity loss due to apoptosis.
  • The compound's mechanism involved cell cycle arrest at the S phase, suggesting a targeted approach to disrupt cancer cell proliferation .

Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC₅₀/MIC ValuesReference
AntibacterialE. faecalis, P. aeruginosaMIC 40–50 µg/mL
AnticancerMCF-7 (breast cancer)IC₅₀ = 1.50 µM
Anti-inflammatoryVarious (in vitro models)Not specified

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride, and what challenges arise during purification?

Synthesis typically involves multi-step protection-deprotection strategies. For structurally analogous compounds, methods include:

  • Amino acid backbone construction : Coupling halogenated aromatic precursors (e.g., 3,5-difluoro-4-hydroxybenzaldehyde) with protected amino acids via reductive amination or Strecker synthesis .
  • Hydrochloride salt formation : Acidic hydrolysis of intermediates followed by treatment with HCl gas or concentrated HCl in anhydrous solvents .
  • Purification challenges : Fluorinated aromatic groups may hinder crystallization. Use reverse-phase HPLC or ion-exchange chromatography for high-purity isolation .

Q. How should researchers characterize this compound’s purity and structural integrity?

Key analytical methods include:

  • NMR spectroscopy : Confirm regiochemistry of fluorine substituents (¹⁹F NMR) and aromatic proton environments (¹H NMR) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z for C₉H₉F₂NO₃·HCl) and isotopic patterns .
  • HPLC with UV/fluorescence detection : Assess purity (>98%) using C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation risks .
  • Ventilation : Work in fume hoods to avoid inhalation of fine powders .
  • Storage : Store desiccated at 2–8°C in amber vials to prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. How can researchers design experiments to study its binding affinity to neurotransmitter receptors?

Methodological considerations:

  • Radioligand displacement assays : Use [³H]-labeled analogs in competitive binding studies with receptors like GABAₐ or NMDA .
  • Molecular docking simulations : Optimize force fields (e.g., AMBER) to account for fluorine’s electronegativity and hydrogen-bonding interactions .
  • Data validation : Compare IC₅₀ values across multiple assays (e.g., SPR vs. fluorescence polarization) to address variability .

Q. What experimental factors influence its stability in aqueous buffers, and how can degradation be mitigated?

  • pH-dependent stability : The compound may hydrolyze at pH >7. Use phosphate or acetate buffers (pH 4–6) for long-term stability .
  • Light sensitivity : Fluorinated aromatic rings are prone to photodegradation. Conduct stability studies under UV/vis light (ICH Q1B guidelines) .
  • Degradation products : Monitor via LC-MS for dehalogenation or hydroxylation byproducts .

Q. How should conflicting solubility data from different studies be resolved?

  • Method standardization : Use the “shake-flask” method with controlled temperature (25°C) and ionic strength (e.g., 0.15 M NaCl) .
  • Co-solvent systems : For low aqueous solubility, test DMSO/water mixtures (≤5% DMSO) while ensuring biocompatibility in biological assays .
  • Documentation : Report solvent purity, equilibration time, and filtration methods to improve reproducibility .

Data Contradiction Analysis

Q. How can discrepancies in reported bioactivity data (e.g., IC₅₀ values) be addressed?

  • Assay conditions : Variability in receptor preparation (e.g., membrane vs. whole-cell assays) affects results. Normalize data to reference agonists/antagonists .
  • Batch-to-batch variability : Characterize compound purity for each study (e.g., residual solvents impacting activity) .
  • Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets from independent labs .

Methodological Best Practices

  • Stereochemical integrity : Use chiral HPLC to confirm enantiomeric purity, critical for receptor selectivity studies .
  • In vivo studies : Preclude off-target effects by including fluorine-free analogs as negative controls .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data .

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